![molecular formula C21H23NO3 B13834477 (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound’s intricate structure includes multiple chiral centers, a cyclopropylmethyl group, and a methanobenzofuroisoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol typically involves multiple steps, including the formation of the benzofuroisoquinoline core and the introduction of the cyclopropylmethyl and methylene groups. The reaction conditions often require the use of strong bases, acids, and various catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple chiral centers make it an interesting subject for stereochemical studies and asymmetric synthesis.
Biology
In biology, the compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest. It may serve as a lead compound for developing new pharmaceuticals or as a tool for studying biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may have applications in treating diseases or conditions related to its biological activity, such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Benzofuroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Cyclopropylmethyl Derivatives: Compounds with the cyclopropylmethyl group but different core structures.
Methylene-Containing Compounds: Compounds with methylene groups but different overall structures.
Uniqueness
The uniqueness of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol lies in its combination of structural features, including the benzofuroisoquinoline core, multiple chiral centers, and specific functional groups. This combination gives it distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
InChI Key |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
Isomeric SMILES |
C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |
Canonical SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


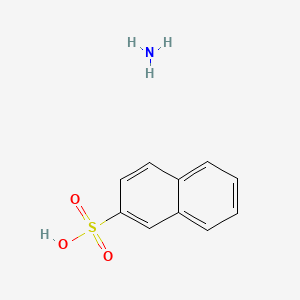

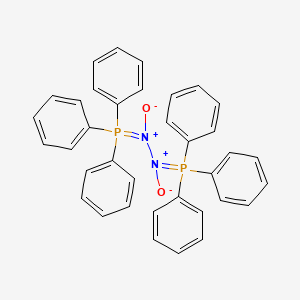
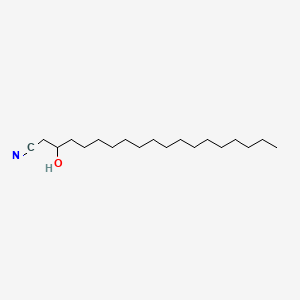
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

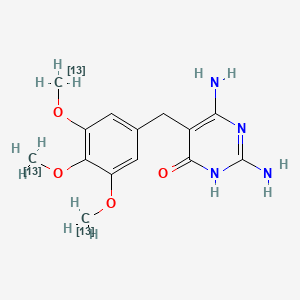
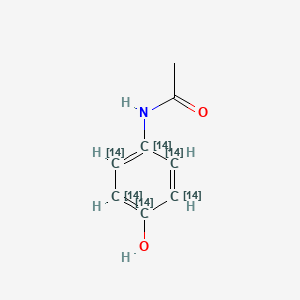
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
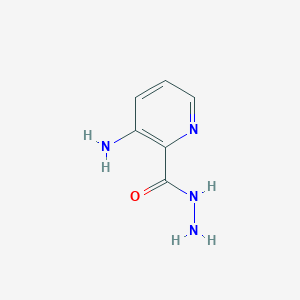
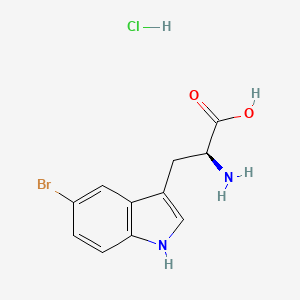
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
